
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This particular compound is notable for its halogen substitutions (bromo, chloro, and fluoro) and the presence of a tetrahydro-2H-pyran-2-yl group, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromo, chloro, and fluoro groups onto an indazole precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.
Cyclization: Formation of the indazole ring system through cyclization reactions, often involving hydrazine derivatives and appropriate aromatic precursors.
Substitution: Attachment of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution reactions, possibly using a pyran derivative and a suitable leaving group on the indazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adjustments to reaction conditions and equipment to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of halogen groups or other functional groups using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogen atoms can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products or alcohols.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substitutions and the tetrahydro-2H-pyran-2-yl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chloro-6-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, potentially altering its reactivity and biological activity.
4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the fluoro group, which may affect its chemical properties.
5-Chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:
Uniqueness
The unique combination of bromo, chloro, and fluoro substitutions along with the tetrahydro-2H-pyran-2-yl group makes 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole distinct
Propriétés
Formule moléculaire |
C12H11BrClFN2O |
|---|---|
Poids moléculaire |
333.58 g/mol |
Nom IUPAC |
4-bromo-5-chloro-6-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2 |
Clé InChI |
VFLRBQPSKYNTEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




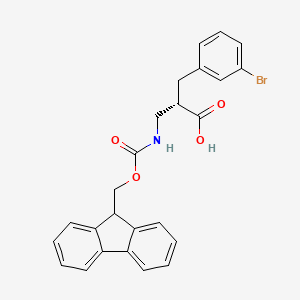
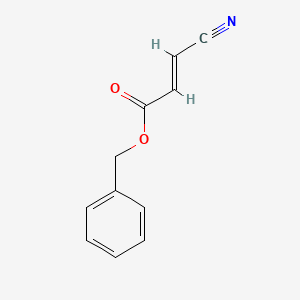
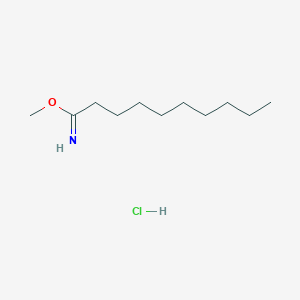
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
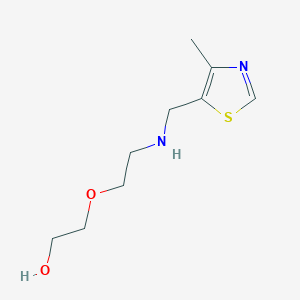
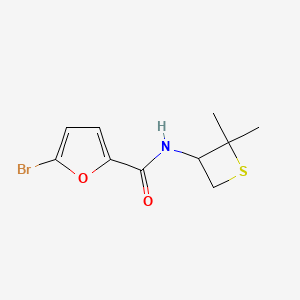

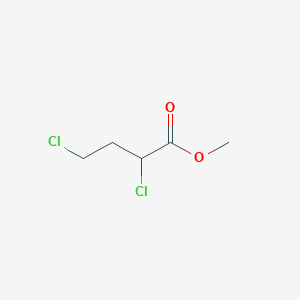


![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

